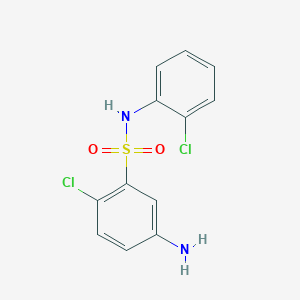

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide, also known as ACPCBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the sulfonamide class of compounds and has been synthesized using different methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A series of N-substituted benzene sulfonamide derivatives have been synthesized, highlighting the importance of these compounds in exploring their antioxidant activities and potential as enzyme inhibitors. Spectroscopic techniques such as NMR and EI-MS were used for structural establishment, showing significant activity against acetylcholinesterase enzyme (Fatima et al., 2013).

- The crystal structures and thermodynamic parameters of several sulfonamides were analyzed, including sublimation, solubility, solvation, and distribution processes. This study provides insights into molecular interactions within crystals and solutions, which are crucial for understanding the physical chemistry of sulfonamide compounds (Perlovich et al., 2008).

Biological Activities

- Research on sulfonamide derivatives revealed their antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. This highlights the therapeutic potential of sulfonamide scaffolds in developing new antibacterial agents (Krátký et al., 2012).

- Sulfonamide compounds were also investigated for their potential anti-inflammatory effects on macrophage-like cellular systems. The study indicates that certain sulfonamido compounds could serve as therapeutic agents in managing chronic inflammatory diseases, showing inhibitory action on Cox-2 expression and MAPK pathways (Agkaya et al., 2015).

- The inhibitory effects of synthesized sulfonamide derivatives on carbonic anhydrase isoenzymes were explored, demonstrating the potential of these compounds in enzyme inhibition studies. This research provides a foundation for designing more potent inhibitors with applications in treating various diseases (Bülbül et al., 2008).

Applications in Drug Design

- Studies on sulfonamide-derived compounds and their transition metal complexes revealed their antibacterial, antifungal, and cytotoxic activities. The metal chelation of these compounds enhances their biological efficacy, underscoring the role of sulfonamide derivatives in developing new therapeutic agents (Chohan et al., 2009).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide.

Mode of Action

Based on the behavior of similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound could potentially affect multiple pathways .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting that this compound could have similar effects .

Eigenschaften

IUPAC Name |

5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUAZPTZCNGZGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24836417 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

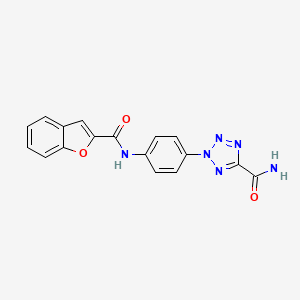

![(5-{5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}-1-methyl-1H-pyrrol-3-yl)(2,4-dichlorophenyl)methanone](/img/structure/B2631055.png)

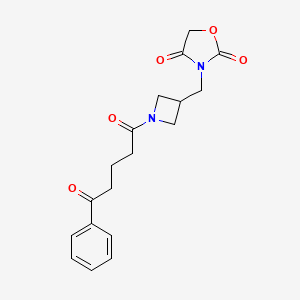

![Furan-2-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2631061.png)

![3-[7-(3-Methylbut-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2631063.png)

![4-[benzyl(methyl)amino]-N-(3-chlorobenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2631069.png)

![1H,2H,3H-thieno[2,3-b][1,4]thiazin-2-one](/img/structure/B2631072.png)

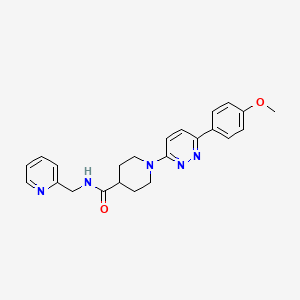

![Ethyl 4-(2-chlorophenyl)-2-oxo-6-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2631075.png)